molecular formula C11H7N5O2S B2730568 N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide CAS No. 1251609-23-0

N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide

Cat. No.: B2730568
CAS No.: 1251609-23-0
M. Wt: 273.27
InChI Key: PBUINZZSMVMZCC-UHFFFAOYSA-N
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Description

N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide is a heterocyclic compound that features a thiophene ring, an oxadiazole ring, and a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide typically involves the condensation of pyrazine-2-amine with 5-bromothiophene-2-carboxylic acid in the presence of titanium tetrachloride (TiCl4) and pyridine. This reaction yields 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide, which can then undergo a Suzuki cross-coupling reaction with various aryl or heteroaryl boronic acids to form the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using more efficient catalysts, and employing continuous flow reactors to increase yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced to form corresponding amines.

    Substitution: The pyrazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyrazine derivatives.

Scientific Research Applications

N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide is unique due to the combination of its thiophene, oxadiazole, and pyrazine rings, which confer distinct electronic and steric properties. This uniqueness makes it a versatile compound for various applications in medicinal chemistry and materials science.

Properties

IUPAC Name

N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N5O2S/c17-9(7-6-12-3-4-13-7)14-11-16-15-10(18-11)8-2-1-5-19-8/h1-6H,(H,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBUINZZSMVMZCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN=C(O2)NC(=O)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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